2-Hydroxymethyl-3-benzylhydroxyl-6-(2'-nitro-1'-hydroxy)ethyl pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxymethyl-3-benzylhydroxyl-6-(2’-nitro-1’-hydroxy)ethyl pyridine is a complex organic compound with a unique structure that includes a pyridine ring substituted with hydroxymethyl, benzylhydroxyl, and nitrohydroxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxymethyl-3-benzylhydroxyl-6-(2’-nitro-1’-hydroxy)ethyl pyridine typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the hydroxymethyl and benzylhydroxyl groups through nucleophilic substitution reactions. The nitrohydroxyethyl group can be introduced via nitration followed by reduction and subsequent hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxymethyl-3-benzylhydroxyl-6-(2’-nitro-1’-hydroxy)ethyl pyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The benzylhydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Hydroxymethyl-3-benzylhydroxyl-6-(2’-nitro-1’-hydroxy)ethyl pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxymethyl-3-benzylhydroxyl-6-(2’-nitro-1’-hydroxy)ethyl pyridine involves its interaction with specific molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and redox reactions, affecting various biological pathways. The benzylhydroxyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxymethyl-3-benzylhydroxyl-6-ethyl pyridine: Lacks the nitro group, which may result in different reactivity and biological activity.
2-Hydroxymethyl-3-benzylhydroxyl-6-(2’-amino-1’-hydroxy)ethyl pyridine:
Uniqueness
2-Hydroxymethyl-3-benzylhydroxyl-6-(2’-nitro-1’-hydroxy)ethyl pyridine is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
885520-76-3 |
---|---|
Molecular Formula |
C15H16N2O5 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
1-[6-(hydroxymethyl)-5-phenylmethoxypyridin-2-yl]-2-nitroethanol |
InChI |
InChI=1S/C15H16N2O5/c18-9-13-15(22-10-11-4-2-1-3-5-11)7-6-12(16-13)14(19)8-17(20)21/h1-7,14,18-19H,8-10H2 |
InChI Key |
YIFXZKBXHQSPSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=C(C=C2)C(C[N+](=O)[O-])O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.